molecular formula C23H25ClN4O4S2 B2841404 N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-indole-3-carboxamide hydrochloride CAS No. 1351661-67-0

N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-indole-3-carboxamide hydrochloride

Cat. No.: B2841404
CAS No.: 1351661-67-0
M. Wt: 521.05
InChI Key: FKPXXHOHVMGULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-indole-3-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-indole-3-carboxamide hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the indole core, followed by the introduction of the benzo[d]thiazol-2-yl group and the morpholinoethyl side chain. Common reagents used in these steps include sulfonyl chlorides, thiazole derivatives, and morpholine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-indole-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Substitution reactions may involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

    Chemistry: Studied for its unique chemical properties and reactivity.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a chemical intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-indole-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other proteins that play a role in the compound’s biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-1H-indole-3-carboxamide hydrochloride include other indole derivatives with different substituents. Examples include:

  • N-(4-(methylsulfonyl)phenyl)-N-(2-morpholinoethyl)-1H-indole-3-carboxamide
  • N-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(2-piperidinoethyl)-1H-indole-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-(4-methylsulfonyl-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-1H-indole-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S2.ClH/c1-33(29,30)20-8-4-7-19-21(20)25-23(32-19)27(10-9-26-11-13-31-14-12-26)22(28)17-15-24-18-6-3-2-5-16(17)18;/h2-8,15,24H,9-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPXXHOHVMGULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N(CCN3CCOCC3)C(=O)C4=CNC5=CC=CC=C54.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.